molecular formula C16H14N2O7 B023494 Hydroxydehydro Nifedipine Carboxylate CAS No. 34783-31-8

Hydroxydehydro Nifedipine Carboxylate

Cat. No.: B023494
CAS No.: 34783-31-8
M. Wt: 346.29 g/mol
InChI Key: ARDQNVJJIRIJPD-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-, 5-methyl ester is a phenylpyridine.

Scientific Research Applications

Drug Formulation and Release

  • Hydroxydehydro Nifedipine Carboxylate, as a derivative of Nifedipine, shows potential in different drug formulation techniques. For example, solid dispersions of Nifedipine have been created using hydroxypropylmethyl-cellulose, which improved the drug's dissolution rate (Cilurzo et al., 2002). Similar enhancements in solubility and release have been observed with the incorporation of Nifedipine into cyclodextrins, creating host-guest complexes (Márcia Valéria Gaspar de Araújo et al., 2017).

Cardioprotective Potential

  • Derivatives of dihydropyridines, including those related to Nifedipine, have been investigated for their cardioprotective potential. They have shown effectiveness in protecting against ischemia and reperfusion injury in cardioblasts, indicating their potential in cardiovascular treatments (eduarda Santa-Helena et al., 2019).

Drug Stability and Interaction

  • The stability of Nifedipine under various conditions, including its interaction with other drugs, is a crucial aspect of its scientific applications. For instance, its stability in the presence of other drugs like atenolol has been studied, revealing that such interactions can lead to the formation of new degradation products (Tarun Handa et al., 2014).

Photostability and Molecular Interactions

  • Enhancing the photostability of Nifedipine is an important area of research. Inclusion complexation with cyclodextrins, for instance, has shown to significantly improve its photostability (M. Bayomi et al., 2002). Furthermore, studies on the interaction of Nifedipine with flavonoids and their effect on binding properties to human serum albumin provide insights into its molecular interactions (Xin Wang et al., 2015).

Novel Drug Delivery Systems

Metabolic Implications and Receptor Studies

  • Understanding the metabolic implications of Nifedipine and its analogs is essential. For example, research has focused on the absence of mutagenicity in Nifedipine's metabolism (A. O. Obaseki & H. B. Coker, 1988). Additionally, the synthesis of carboxy-nifedipine has been instrumental in developing affinity resins for studying calcium antagonist receptors (C. Biswas & T. Rogers, 1986).

Mechanism of Action

Target of Action

Hydroxydehydro Nifedipine Carboxylate is a metabolite of Nifedipine , a first-generation dihydropyridine L-type calcium channel blocker . The primary targets of this compound are the L-type calcium channels in vascular smooth muscle and myocardial cells .

Mode of Action

The compound works by blocking the voltage-gated L-type calcium channels in these cells . This blockage prevents the entry of calcium ions into cells during depolarization, which leads to a reduction in peripheral arterial vascular resistance and dilation of coronary arteries .

Biochemical Pathways

The blockage of calcium channels affects the calcium-dependent signal transduction pathways. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores and restricts contractile processes of smooth muscle cells . This action decreases total peripheral resistance and systemic blood pressure .

Pharmacokinetics

Nifedipine, the parent compound of this compound, is metabolized in the human body via oxidative biotransformation into pharmacologically inactive metabolites, including this compound . The pharmacokinetics of Nifedipine is complex and can be influenced by factors such as the rate of drug input, pharmaceutical preparation, and the presence of food .

Result of Action

The result of the compound’s action is a reduction in blood pressure and an increase in the supply of oxygen to the heart . This alleviates conditions like angina pectoris and hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Nifedipine is a photo-labile compound , meaning its stability and efficacy can be affected by light exposure. Furthermore, the presence of food can influence the absorption and bioavailability of Nifedipine .

Biochemical Analysis

Biochemical Properties

Hydroxydehydro Nifedipine Carboxylate plays a significant role in biochemical reactions as an inactive metabolite of nifedipine . It interacts with various enzymes and proteins during its formation and metabolism. The primary enzyme involved in its formation is cytochrome P450, which catalyzes the oxidative biotransformation of nifedipine This interaction is crucial for the conversion of nifedipine into its inactive metabolites, including this compound

Cellular Effects

This compound influences various cellular processes due to its origin from nifedipine . Nifedipine, being a calcium channel blocker, affects cell signaling pathways by inhibiting the influx of calcium ions into cells . This inhibition impacts cellular metabolism, gene expression, and overall cell function. Although this compound itself is inactive, its presence indicates the metabolic processing of nifedipine, which can have downstream effects on cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the oxidative biotransformation of nifedipine by cytochrome P450 enzymes . This process results in the conversion of nifedipine into its inactive metabolites, including this compound. The compound does not exhibit significant binding interactions with biomolecules or enzyme inhibition/activation due to its inactive nature . Its formation is a crucial step in the metabolic pathway of nifedipine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time are primarily related to its stability and degradation . The compound is stable under specific conditions, but its degradation can occur over time, affecting its concentration and potential impact on cellular functions.

Dosage Effects in Animal Models

Studies on nifedipine, its parent compound, indicate that varying dosages can lead to different physiological responses . High doses of nifedipine can cause adverse effects, including hypotension and reflex tachycardia

Metabolic Pathways

This compound is involved in the metabolic pathways of nifedipine . The primary pathway includes the oxidative biotransformation of nifedipine by cytochrome P450 enzymes, resulting in the formation of this compound and other inactive metabolites . This pathway is crucial for the metabolism and clearance of nifedipine from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound is likely transported through passive diffusion due to its small molecular size and lipophilicity . It may also interact with specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited.

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Given its origin from nifedipine, it is likely to be found in cellular compartments involved in drug metabolism, such as the endoplasmic reticulum and mitochondria

Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDQNVJJIRIJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544729
Record name 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34783-31-8
Record name Hydroxydehydro nifedipine carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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